

Application Note: Ergovaline Extraction from Tall Fescue for HPLC Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Ergovaline
Cat. No.:	B115165

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Introduction

Ergovaline is a potent ergot alkaloid produced by the endophytic fungus *Epichloë coenophiala*, which commonly infects tall fescue (*Festuca arundinacea*).^{[1][2]} This compound is the primary causative agent of fescue toxicosis in livestock, a condition characterized by vasoconstriction and reproductive issues.^{[1][2]} Accurate quantification of **ergovaline** in tall fescue is crucial for managing livestock health and for research in agronomy and toxicology. This application note details a validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of **ergovaline** from tall fescue seed and straw for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.^{[1][2]}

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of **ergovaline** from tall fescue samples.

1. Sample Preparation

Proper sample collection and preparation are critical for accurate **ergovaline** analysis.

- Sample Collection: Collect representative samples of tall fescue (seed or straw) from the area of interest. It is recommended to sample from 20 to 30 separate sites within a pasture, cutting grass at grazing height.^[3]

- Sample Storage: Immediately after collection, place samples on ice and store them in a freezer at -20°C until analysis to prevent degradation of ergopeptine alkaloids.[3][4]
- Sample Grinding: Prior to extraction, grind the tall fescue samples to pass through a 0.5 mm screen using a sample mill.[5]

2. Ergovaline Extraction (QuEChERS Method)

This protocol is based on a validated QuEChERS method which has shown high and consistent recoveries of **ergovaline**.[1][2][6]

- Initial Extraction:
 - Weigh 0.5 g of the ground tall fescue material into a 50 mL centrifuge tube.
 - Add 5 mL of the extraction solvent (2.1 mM ammonium carbonate in a 50:50, v/v mixture of acetonitrile and water).[1]
 - Vortex the tube for 30 seconds.
 - Place the tube on a rotary mixer for 30 minutes.[1]
- Salting-Out Step:
 - Add 0.4 g of anhydrous magnesium sulfate ($MgSO_4$) and 0.1 g of sodium chloride (NaCl) to the tube.[1]
 - Immediately cap the tube and vortex for 10 seconds. Repeat this vortexing step four times over a 10-minute period.[1]
 - Centrifuge the samples at $913 \times g$ for 10 minutes.[1]
- Final Extract Preparation:
 - Transfer a 2.0 mL aliquot of the upper acetonitrile phase to a clean tube.
 - Evaporate the solvent to dryness at 50°C under a gentle stream of nitrogen.[1]

- Reconstitute the dried extract in 0.5 mL of methanol by vortexing and sonicating for 20 seconds each.[1]
- Transfer the reconstituted sample to a centrifugal filter tube with a 0.45 µm membrane.[1]
- Centrifuge at 8161 x g for 5 minutes.[1]
- Transfer the filtrate to an amber HPLC vial for analysis.[1]

3. HPLC Analysis

- Instrumentation: A standard HPLC system equipped with a fluorescence detector is required.
- HPLC Conditions:
 - Mobile Phase A: 30% acetonitrile in 200 mg/L ammonium carbonate in purified water.[1]
 - Mobile Phase B: 100% acetonitrile.[1]
 - Flow Rate: 1.8 mL/min.[1]
 - Injection Volume: 10 µL.[1]
 - Gradient:
 - Start with 5% B and hold for 1.0 min.
 - Increase linearly to 65% B over 0.8 min and hold for 0.8 min.
 - Return to initial conditions over 0.3 min and hold for 1.3 min.[1]
 - Total Run Time: 4.2 minutes.[1]
- Fluorescence Detection: Set the excitation and emission wavelengths appropriate for **ergovaline** detection.

Data Presentation

The following tables summarize the quantitative data from the validation of the QuEChERS extraction method.[\[1\]](#)

Table 1: Method Validation Parameters for **Ergovaline** in Tall Fescue

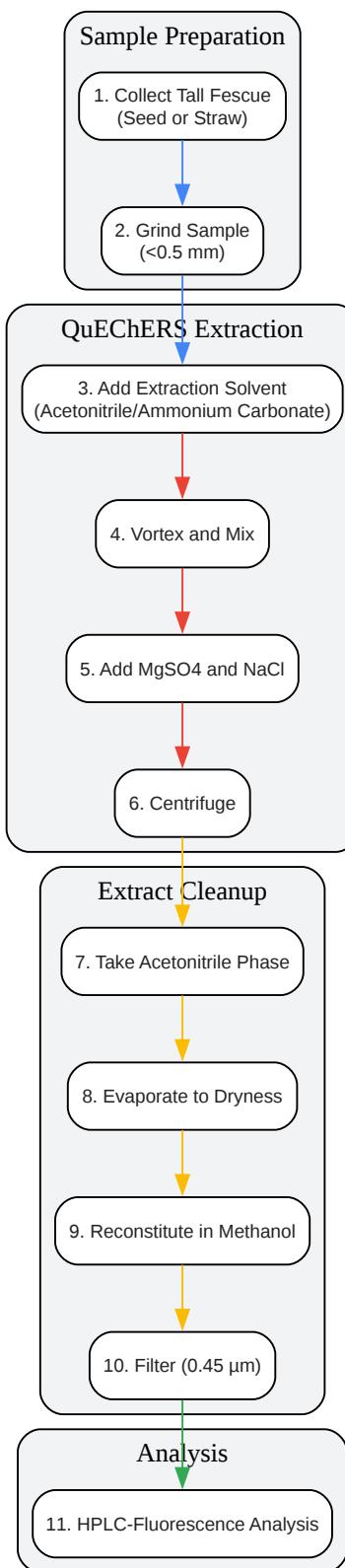
Parameter	Tall Fescue Seed	Tall Fescue Straw
Linearity Range (µg/kg)	100 - 3500	100 - 3500
Limit of Detection (LOD) (µg/kg)	37	30
Limit of Quantitation (LOQ) (µg/kg)	100	100
Accuracy (%)	98	98
Intraday Precision (%)	3.0	1.6
Interday Precision (%)	3.8	1.0

Table 2: Recovery of **Ergovaline** from Spiked Tall Fescue Samples

Sample Type	Spiking Level (µg/kg)	Mean Recovery (%)
Tall Fescue Seed	143	91.3
1998	97.2	
Tall Fescue Straw	181	89.6
1061	98.1	

Experimental Workflow Diagram

The following diagram illustrates the key steps in the **ergovaline** extraction and analysis workflow.



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